molecular formula C19H17N3O3S B5241968 3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one

3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one

Cat. No.: B5241968
M. Wt: 367.4 g/mol
InChI Key: JHQNSVWXONNMBX-UHFFFAOYSA-N
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Description

3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one is a complex organic compound with the molecular formula C19H17N3O4 It is known for its unique structural features, which include a nitro group, a phenylpiperazine moiety, and a thiochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiochromenone core, followed by the introduction of the nitro group and the phenylpiperazine moiety. The reaction conditions often include the use of solvents such as benzene and specific catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The phenylpiperazine moiety can be substituted with other functional groups to create new compounds

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized thiochromenone compounds .

Scientific Research Applications

3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group and phenylpiperazine moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate: This compound shares the phenylpiperazine moiety but has a different core structure.

    3-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole: Another compound with similar functional groups but a different overall structure

Uniqueness

3-nitro-4-(4-phenylpiperazin-1-yl)-2H-thiochromen-2-one is unique due to its thiochromenone core, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

3-nitro-4-(4-phenylpiperazin-1-yl)thiochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-19-18(22(24)25)17(15-8-4-5-9-16(15)26-19)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQNSVWXONNMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)SC4=CC=CC=C43)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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